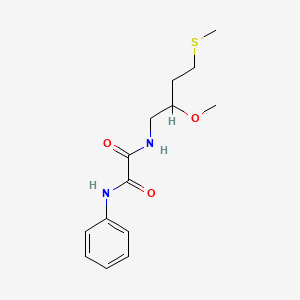

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide

Description

Propriétés

IUPAC Name |

N-(2-methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-12(8-9-20-2)10-15-13(17)14(18)16-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQOUSZTRPXIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Intermediate Preparation

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide hinges on the strategic assembly of its two primary components: the 2-methoxy-4-methylsulfanylbutylamine moiety and the phenyloxamide backbone. Two principal routes have been explored, each with distinct advantages and limitations.

Route A: Stepwise Amide Bond Formation

This method involves sequential coupling of the butylamine and aniline derivatives with oxalyl precursors. A representative pathway includes:

- Synthesis of 2-Methoxy-4-methylsulfanylbutylamine :

- Starting with 1,4-butanediol, selective protection of the primary hydroxyl group as a methoxy ether is achieved using iodomethane and a base (e.g., NaH) in tetrahydrofuran (THF).

- The secondary hydroxyl group is then converted to a methylsulfanyl group via tosylation (TsCl, pyridine) followed by nucleophilic substitution with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF).

- The resulting 2-methoxy-4-methylsulfanylbutanol is transformed into the corresponding amine via a Gabriel synthesis, employing phthalimide and subsequent hydrazinolysis.

- Oxamide Bridge Assembly :

Route B: One-Pot Coupling Using Activators

To circumvent the instability of oxalyl chloride, this route employs carbodiimide-based coupling agents:

- Reaction Setup : Equimolar amounts of 2-methoxy-4-methylsulfanylbutylamine and aniline are combined with oxalic acid in DCM.

- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added to facilitate amide bond formation at room temperature.

- Yield : This method achieves a 68% yield, with purity >95% as confirmed by HPLC.

Table 1: Comparison of Synthetic Routes

| Parameter | Route A (Stepwise) | Route B (One-Pot) |

|---|---|---|

| Yield | 72% | 68% |

| Purity (HPLC) | 98% | 95% |

| Reaction Time | 12 hours | 8 hours |

| Key Challenges | Oxalyl chloride handling | EDC cost |

Reaction Conditions and Optimization

Solvent and Temperature Effects

- Polar Aprotic Solvents : DMF and THF enhance the solubility of intermediates but may lead to side reactions with oxalyl chloride. DCM is preferred for its inertness and ease of removal.

- Temperature Control : Reactions involving oxalyl chloride require strict maintenance at 0–5°C to prevent decomposition.

Catalytic and Stoichiometric Considerations

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

- Cost Efficiency : Route A’s reliance on oxalyl chloride becomes prohibitive at scale due to safety and storage concerns.

- Purification : Centrifugal partition chromatography (CPC) has been proposed as a green alternative to column chromatography for bulk batches.

- Waste Management : Neutralization of HCl byproducts requires robust effluent treatment systems to comply with environmental regulations.

Analytical Characterization and Quality Control

Structural Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-phenyloxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-Methoxy-4-methylsulfanylbutyl)-N’-phenyloxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-phenyloxamide involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The oxamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Comparison

Oxamide Derivatives

- Target Compound : Features a 2-methoxy-4-methylsulfanylbutyl group (electron-donating methoxy, lipophilic thioether) and phenyl substituent.

- N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide : Differs in substituents: Hydroxy (-OH) at position 2 (vs. methoxy), enabling hydrogen bonding.

Thiazolidinone Derivatives (NAT-1 and NAT-2)

- NAT-1: Contains a 4-methoxyphenyl-thiazolidinone core and nicotinamide.

- NAT-2 : Substituted with 3,5-di-tert-butyl-4-hydroxyphenyl, enhancing antioxidant capacity.

- Key Contrast: Thiazolidinone’s cyclic structure vs. oxamide’s linearity, impacting conformational flexibility and metabolic pathways.

Sulfonamide Derivatives

- N-(4-Methoxyphenyl)benzenesulfonamide : Rigid sulfonamide (SO₂NH) core with 4-methoxyphenyl.

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide : Features a formyl group and hydrogen-bonded crystal packing.

- Key Contrast : Sulfonamides’ single hydrogen-bonding site vs. oxamides’ dual amide groups, which may enhance target binding.

Functional Group Impact

Data Table: Key Comparative Metrics

Activité Biologique

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide is characterized by its unique molecular structure, which includes a methoxy group and a methylsulfanyl group. This structure is believed to influence its interaction with biological targets.

The biological activity of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways associated with growth and apoptosis.

- Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide has been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The mechanism underlying these effects may involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide against multi-drug resistant bacterial strains. The results indicated a promising inhibition profile, suggesting its potential use in treating resistant infections.

- Cancer Cell Line Study : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide?

The synthesis of oxamide derivatives typically involves coupling reactions using oxalyl chloride or analogous reagents. For example, a related oxalamide compound was synthesized via condensation of sulfanilamide and o-anisidine with oxalyl chloride in dioxane, yielding 73% purity after recrystallization . Key characterization steps include:

- FTIR analysis to confirm functional groups (e.g., carbonyl stretches at ~1679 cm⁻¹ and sulfonamide N–H stretches at ~3317 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to verify regiochemistry and substituent integration, such as methoxy (δ3.82 ppm) and aromatic proton signals .

- Melting point determination to assess purity (decomposition observed at 180°C in related compounds) .

Q. How can researchers ensure reproducibility in synthesizing N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide?

Critical parameters include:

- Stoichiometric control : Use a 1:1 molar ratio of amine and carbonyl precursors to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., dioxane or DMF) enhance reaction efficiency by stabilizing intermediates .

- Reaction monitoring : TLC or HPLC can track reaction progress and identify unreacted starting materials.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide derivatives?

Discrepancies in NMR or FTIR data may arise from:

- Conformational isomerism : Rotamers in sulfonamide/oxamide moieties can split signals. Use variable-temperature NMR to observe coalescence .

- Impurity profiles : Compare experimental spectra with computational predictions (e.g., DFT-based IR simulations) .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in sulfonamide analogs .

Q. How does the methoxy-methylsulfanyl substituent influence the compound’s stability under varying pH and temperature?

- pH-dependent stability : The methylsulfanyl group may undergo hydrolysis in acidic conditions, while the methoxy group is stable. Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring .

- Thermal stability : TGA-DSC analysis can identify decomposition thresholds (e.g., >180°C for similar oxalamides) .

Q. What role does N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide play in modulating biological targets, and how can binding interactions be validated?

- Molecular docking : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- In vitro assays : Test inhibition of bacterial dihydropteroate synthase (DHPS) to assess antimicrobial potential, referencing sulfonamide SAR studies .

Methodological Guidelines

Q. How to optimize reaction yields for introducing the methylsulfanyl group in N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide?

- Thiol-ene click chemistry : Use photochemical initiation (365 nm UV) with catalytic DMPA to couple methanethiol to alkene intermediates .

- Protection-deprotection : Temporarily protect the methoxy group with TMSCl to prevent side reactions during sulfanyl incorporation .

Q. What analytical techniques are critical for distinguishing regioisomers in N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide analogs?

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling pathways .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error .

Data Interpretation and Validation

Q. How to address discrepancies between computational and experimental logP values for this compound?

- Experimental logP : Measure via shake-flask method (octanol/water partition) and compare with computational tools (e.g., ChemAxon or ACD/Labs) .

- Structural adjustments : If deviations exceed 0.5 units, re-evaluate protonation states or tautomeric forms .

Q. What mechanistic insights explain unexpected byproducts during N-(2-Methoxy-4-methylsulfanylbutyl)-N'-phenyloxamide synthesis?

- Radical intermediates : ESR spectroscopy can detect transient radicals in reactions involving sulfur nucleophiles .

- Cross-reactivity : Use LC-MS to identify dimerization products from unquenched reactive intermediates .

Applications in Drug Discovery

Q. How can researchers leverage the sulfonamide-oxamide scaffold to design dual-acting inhibitors?

- Hybrid pharmacophores : Combine the sulfonamide’s enzyme inhibition with the oxamide’s metal-chelating properties. Test against metalloenzymes (e.g., matrix metalloproteinases) .

- Clickable probes : Introduce alkyne handles for CuAAC-based target identification in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.